Ethyl 3-(furan-2-yl)acrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
InChI Key |
MWZBTMXISMOMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 3 Furan 2 Yl Acrylate
Classical Esterification and Condensation Approaches
Traditional methods for forming the carbon-carbon double bond in ethyl 3-(furan-2-yl)acrylate often rely on well-established condensation and olefination reactions. These methods are valued for their reliability and the wealth of available procedural knowledge.
Knoevenagel Condensation Variants
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. sciensage.info It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. For the synthesis of this compound, this typically involves the reaction of furan-2-carbaldehyde with an active methylene compound like ethyl cyanoacetate (B8463686). researchgate.netorganic-chemistry.org
One notable advancement in this area is the use of biogenic carbonates as heterogeneous basic catalysts. In a solvent-free Knoevenagel reaction, 5-(hydroxymethyl)furfural derivatives have been reacted with active methylene compounds at 100°C for one hour, yielding 3-(furan-2-yl)acrylonitrile derivatives in high yields (71–87%). mdpi.com This method is lauded for its operational simplicity, reduced reaction times, and good yields. mdpi.com
A study detailed the synthesis of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate where a solution of furan-2-aldehyde, ethyl cyanoacetate, and piperidine (B6355638) in ethanol (B145695) was stirred at room temperature for 8 hours, resulting in a quantitative yield of the product. researchgate.net The reaction's efficiency can be influenced by the choice of catalyst and reaction conditions. For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for mild, solvent-free Knoevenagel condensations, often with high stereoselectivity for the (E)-isomer. organic-chemistry.org
Table 1: Knoevenagel Condensation for this compound Synthesis
| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Furan-2-aldehyde, Ethyl cyanoacetate | Piperidine | Ethanol | Room Temperature, 8h | Quantitative | researchgate.net |
| 5-(hydroxymethyl)furfural derivatives, Active methylene compounds | Biogenic carbonates | Solvent-free | 100°C, 1h | 71-87% | mdpi.com |
| Aldehydes, Ethyl cyanoacetate | Triphenylphosphine | Solvent-free | Mild conditions | Excellent | organic-chemistry.org |
Wittig and Horner-Wadsworth-Emmons Olefination Routes
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.orgsynarchive.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, often leading to cleaner reactions and easier purification as the dialkylphosphate byproduct is water-soluble. wikipedia.org The HWE reaction is particularly noted for producing (E)-alkenes with high stereoselectivity. wikipedia.orgsynarchive.com
A highly stereoselective synthesis of α,β-unsaturated esters, including ethyl (E)-3-(furan-2-yl)acrylate, has been achieved using the HWE reaction in deep eutectic solvents. rsc.org In this method, the reaction of aldehydes with a phosphonate and DBU in a choline (B1196258) chloride/urea deep eutectic solvent at 25°C for 4 hours yielded the desired product in 93% with an E/Z ratio of 99:1. rsc.org One-pot preparations combining lithiation, formylation, and a subsequent Horner-Wadsworth-Emmons reaction have also been developed for synthesizing acrylates bearing aryl or heteroaryl groups. clockss.org
Table 2: Horner-Wadsworth-Emmons Reaction for this compound Synthesis
| Reactants | Base | Solvent | Conditions | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Furan-2-carbaldehyde, Triethyl phosphonoacetate | DBU | Choline chloride/Urea DES | 25°C, 4h | 93% | 99:1 (E/Z) | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds.
Heck Reaction Protocols for Acrylate (B77674) Synthesis
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for synthesizing substituted alkenes. organic-chemistry.orgresearchgate.netrug.nlnih.gov It typically provides high regioselectivity, with arylation occurring at the terminal position of the alkene, and generally results in the exclusive formation of the E-isomer. thieme-connect.de
The reaction conditions for the Heck reaction are often mild, using simple palladium salts, a base (such as a trialkylamine or an inorganic base), and a polar aprotic solvent at elevated temperatures. thieme-connect.de While ligandless palladium catalysts can be used for reactive substrates, phosphine (B1218219) ligands are often beneficial for less reactive starting materials. rug.nlthieme-connect.de For instance, the sunscreen agent 2-ethylhexyl p-methoxy-cinnamate has been produced on a pilot scale via a Heck reaction using palladium on carbon as a catalyst without any ligands, albeit at a high temperature of 190°C. rug.nl
Table 3: General Heck Reaction Conditions for Acrylate Synthesis
| Aryl/Vinyl Halide | Alkene | Palladium Catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Activated Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, Pd/C, etc. | Trialkylamine or Inorganic Base | Polar Aprotic Solvent | Elevated Temperature | organic-chemistry.orgthieme-connect.de |
Sonogashira Coupling Precursors and Subsequent Transformations
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govmdpi.com This reaction is typically performed under mild conditions, at room temperature with a base like an amine, which can also serve as the solvent. wikipedia.org
While not a direct synthesis of this compound, the Sonogashira reaction can be employed to create precursors that can be subsequently transformed into the desired product. For example, a furan-containing aryl halide could be coupled with a suitable alkyne, followed by further functional group manipulation to yield the acrylate moiety. The synthesis of 3,4-dibromo-2,5-dialkynylfuran via a Sonogashira coupling between perbromofuran and terminal alkynes serves as an example of the application of this reaction to furan-based compounds. nih.gov
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krdjetir.org In the context of synthesizing this compound, these principles can be applied in several ways.
The use of biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), as starting materials aligns with the principle of using renewable feedstocks. nih.govrsc.org Syntheses that are performed under solvent-free conditions, such as the Knoevenagel condensation using biogenic carbonates, reduce waste and the environmental impact associated with solvent use. mdpi.com The use of deep eutectic solvents, as seen in the Horner-Wadsworth-Emmons reaction, offers a more environmentally benign alternative to traditional volatile organic solvents. rsc.org Furthermore, developing catalytic reactions that can be performed in water, a green solvent, is an active area of research for reactions like the Heck and Sonogashira couplings. researchgate.net Minimizing energy consumption by conducting reactions at lower temperatures and for shorter durations, as demonstrated in the optimization of the biogenic carbonate-catalyzed Knoevenagel condensation, is another key aspect of green chemistry. mdpi.com
Solvent-Free and Aqueous Medium Syntheses
The development of solvent-free and aqueous-based synthetic routes aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification processes.
Solvent-Free Synthesis: The Knoevenagel condensation, a key reaction for synthesizing compounds like this compound, has been successfully adapted to solvent-free conditions. This approach often involves grinding the reactants together, a technique known as mechanochemistry, sometimes with a solid catalyst. For instance, the condensation of furaldehydes with active methylene compounds has been effectively catalyzed by chitosan, a biodegradable polymer derived from crustacean waste. nih.gov In a typical mechanochemical procedure, furfural and an active methylene compound are ground with a catalytic amount of chitosan at ambient temperature, leading to the formation of the product in excellent yields (>85%) within minutes. nih.gov
Another effective method involves using biogenic carbonates as heterogeneous catalysts. A mixture of calcium and barium carbonates, synthesized via biologically induced mineralization, has been shown to catalyze the Knoevenagel reaction between 5-(hydroxymethyl)furfural (a furfural derivative) and ethyl cyanoacetate under solvent-free conditions at 100 °C. mdpi.com This method provides high yields (up to 87%) and excellent (E)-selectivity for the desired α,β-unsaturated product. mdpi.com
Interactive Data Table: Solvent-Free Knoevenagel Condensation of Furaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| Furfural | Malononitrile | Chitosan | Mechanochemistry, RT | >85 | nih.gov |
| 5-Chloromethylfurfural | Malononitrile | Chitosan | Mechanochemistry, RT | 94.4 | nih.gov |
| 5-(Hydroxymethyl)furfural | Ethyl Cyanoacetate | Biogenic Ca/Ba Carbonates | 100 °C, 1 hr | 87 | mdpi.com |
| 5-(Hydroxymethyl)furfural | Malononitrile | Biogenic Ca/Ba Carbonates | 100 °C, 1 hr | 78 | mdpi.com |
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Knoevenagel condensation can be performed efficiently in aqueous media using specific catalytic systems. The complex formed between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been demonstrated as a highly effective promoter for this reaction. asianpubs.org This method is applicable to a wide range of aldehydes, including heteroaromatic aldehydes like furfural, and various active methylene compounds. The reaction proceeds smoothly in water, and the DBU/water complex can often be recycled, enhancing the sustainability of the process. asianpubs.org
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct enzymatic synthesis of this compound via a C-C bond-forming reaction is not extensively documented, related biocatalytic transformations suggest its feasibility.
Lipases, in particular, have shown "promiscuous" activity, catalyzing reactions beyond their natural hydrolytic function. Porcine pancreas lipase (PPL), for example, has been used to catalyze the Knoevenagel condensation between aromatic aldehydes and 1,3-dihydroindol-2-one, achieving excellent yields (75.0-96.6%). nih.gov This demonstrates that lipases can facilitate the key C-C bond formation step under mild conditions.
Furthermore, immobilized lipases like Novozym 435 (from Candida antarctica) are widely used for the enzymatic synthesis of various esters, including α,β-unsaturated esters like ethyl ferulate and octyl methoxycinnamate. mdpi.comchempap.org These reactions typically involve the esterification of the corresponding carboxylic acid (e.g., cinnamic acid derivatives) with an alcohol. A potential biocatalytic route to this compound could therefore involve a two-step process: an initial biocatalytic Knoevenagel-type condensation of furfural with a suitable active methylene compound, followed by a lipase-catalyzed esterification or transesterification.
Interactive Data Table: Examples of Related Biocatalytic Reactions
| Enzyme | Reaction Type | Substrates | Product Type | Yield (%) | Reference |
| Porcine Pancreas Lipase (PPL) | Knoevenagel Condensation | Aromatic aldehydes, 1,3-dihydroindol-2-one | Benzylidene-indolin-2-ones | 75.0-96.6 | nih.gov |
| Novozym 435 | Esterification | Ferulic acid, Ethanol | Ethyl ferulate | 87 | chempap.org |
| Novozym 435 | Esterification | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate | 90 | chempap.org |
| Novozym 435 | Diesterification | 2,5-bis-(hydroxymethyl)furan, Fatty acids | Furan (B31954) fatty acid diesters | >97 | researchgate.net |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and improving yields and selectivity.
Reaction Intermediates and Transition States
The primary synthetic routes to this compound, the Knoevenagel condensation and the Wittig reaction, proceed through distinct intermediates and transition states.
Knoevenagel Condensation: The mechanism of the base-catalyzed Knoevenagel condensation typically involves the formation of a carbanion (enolate) from the active methylene compound (e.g., ethyl acetoacetate or ethyl cyanoacetate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. When an amine catalyst like piperidine is used, the mechanism can involve the formation of an iminium ion intermediate from the reaction of piperidine with furfural. acs.org This iminium ion is more electrophilic than the original aldehyde, facilitating the attack by the enolate. The subsequent steps involve proton transfer and elimination of water (or the amine catalyst) to yield the final α,β-unsaturated product. Computational studies on related systems suggest that iminium ion formation can be the rate-determining step. acs.org
Wittig Reaction: The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that, under salt-free conditions, the reaction proceeds via a concerted [2+2] cycloaddition between the phosphonium ylide and the aldehyde (furfural). wikipedia.orgpitt.edu This cycloaddition passes through a four-centered transition state to form a key intermediate called an oxaphosphetane. pitt.edu This four-membered ring intermediate is generally unstable and rapidly decomposes in a syn-cycloreversion process to give the desired alkene (this compound) and a stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction. mdpi.com The earlier proposed betaine intermediate is now considered less likely to be on the main reaction pathway under typical lithium-salt-free conditions. wikipedia.org
Acid-Catalyzed Reactions: In reactions involving the subsequent transformation of the acrylate, such as hydroarylation in the presence of a superacid like triflic acid (TfOH), the reaction proceeds through cationic intermediates. NMR and DFT studies suggest that the reactive electrophilic species are O,C-diprotonated forms of the starting furan acrylate. nih.gov Protonation occurs at both the carbonyl oxygen and the furan ring, activating the molecule for nucleophilic attack. nih.gov
Kinetic Studies of Formation Reactions
While specific kinetic parameters for the synthesis of this compound are not widely reported, studies on analogous Knoevenagel and Wittig reactions provide valuable insights into the factors controlling the reaction rates.
Knoevenagel Condensation: The rate of the Knoevenagel condensation is highly dependent on the catalyst, solvent, and the nature of the reactants. The reaction is generally under kinetic control. Studies on the condensation of furfural with other active methylene compounds, such as acetylacetone, show a clear dependence on temperature and reaction time, with higher temperatures generally leading to faster conversion. researchgate.net For the piperidine-catalyzed condensation of benzaldehyde, theoretical calculations have determined the free energy barrier for the rate-determining step (iminium ion formation) to be approximately 21.8 kcal/mol, which is in good agreement with experimental kinetic data. acs.org In another study, the Knoevenagel condensation of benzaldehyde using a zeolite catalyst showed a lower activation energy (33.6 kJ/mol or ~8.0 kcal/mol) compared to a conventional catalyst, indicating a faster reaction rate. sciensage.info
Wittig Reaction: The Wittig reaction is also typically under kinetic control, especially for unstabilized and semi-stabilized ylides. wikipedia.orgpitt.edu The stereochemical outcome (the Z:E ratio of the resulting alkene) is determined during the formation of the diastereomeric oxaphosphetane intermediates. pitt.edu The formation of the cis or trans oxaphosphetane is the decisive step, governed by an asynchronous cycloaddition where steric interactions in the transition state play a crucial role. pitt.edu Less reactive, "stabilized" ylides (where the carbanion is stabilized by an electron-withdrawing group like an ester) tend to react more slowly and often favor the formation of the thermodynamically more stable (E)-alkene. The ylide derived from ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide, and its reaction with aldehydes like furfural is expected to yield predominantly the (E)-isomer of this compound.
Interactive Data Table: Kinetic Parameters for Related Condensation Reactions
| Reaction | Reactants | Catalyst | Parameter | Value | Reference |
| Knoevenagel Condensation | Benzaldehyde, Acetylacetone | Piperidine | ΔG‡ (calc.) | 21.8 kcal/mol | acs.org |
| Knoevenagel Condensation | Benzaldehydes | Mesoporous Zeolite 4A | Activation Energy (Ea) | 33.6 kJ/mol | sciensage.info |
| Knoevenagel Condensation | Benzaldehydes | Conventional Zeolite 4A | Activation Energy (Ea) | 40.9 kJ/mol | sciensage.info |
Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Furan 2 Yl Acrylate
Reactions Involving the α,β-Unsaturated Ester Moiety
The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reactivity is the basis for a variety of important chemical transformations.
Michael Addition Reactions with Nucleophiles
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com Ethyl 3-(furan-2-yl)acrylate readily participates in this reaction with a range of nucleophiles. evitachem.com
Carbon nucleophiles, particularly stabilized enolates derived from compounds like malonic esters and β-keto esters, are effective Michael donors in reactions with this compound. wikipedia.orglibretexts.org These reactions are typically catalyzed by a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. libretexts.org For instance, the reaction of diethyl malonate with an α,β-unsaturated ester in the presence of a base leads to the formation of a new carbon-carbon bond at the β-position of the acrylate (B77674). libretexts.orgresearchgate.net
Table 1: Michael Addition of Carbon-Based Nucleophiles to α,β-Unsaturated Esters
| Michael Donor | Michael Acceptor | Base/Catalyst | Product | Ref |
|---|---|---|---|---|
| Diethyl Malonate | Diethyl Fumarate | Not specified | Not specified | wikipedia.org |
| Diethyl Malonate | Mesityl Oxide | Not specified | Dimedone | wikipedia.org |
This table presents examples of Michael additions with carbon-based nucleophiles. Specific reaction conditions and yields for this compound were not detailed in the provided search results.
Amines are effective nitrogen-based nucleophiles that can add to the β-carbon of this compound in what is known as an aza-Michael addition. stackexchange.com This reaction can be influenced by the reaction conditions, including the choice of solvent. Protic solvents like methanol (B129727) can potentially protonate the amine, reducing its nucleophilicity. stackexchange.com The use of aprotic solvents such as THF or DMSO is sometimes preferred to avoid this issue. stackexchange.com The products of these reactions, β-amino esters, are valuable synthetic intermediates. stackexchange.com
Table 2: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls
| Amine | Michael Acceptor | Solvent Considerations | Product Type | Ref |
|---|---|---|---|---|
| General Amines | α,β-Unsaturated Carbonyl | Methanol (can reduce nucleophilicity) | β-Amino Ester | stackexchange.com |
This table provides general information on the aza-Michael addition. Specific examples with this compound were not found in the search results.
While less common for simple alcohols, the conjugate addition of oxygen-based nucleophiles can occur. For instance, in the presence of an acid catalyst, methanol can react with (E)-mthis compound, leading to a more complex transformation involving the furan (B31954) ring. stackexchange.com This suggests that under certain conditions, the α,β-unsaturated system can be activated towards attack by oxygen nucleophiles.
Cycloaddition Reactions
The conjugated system of this compound, particularly the furan ring, can participate in cycloaddition reactions, most notably the Diels-Alder reaction.
The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.com Furan itself is known to react with various dienophiles, although these reactions can be reversible due to the aromatic character of the furan ring. stackexchange.commdpi.com The reactivity of the furan diene can be influenced by substituents.
In the context of this compound, the furan ring can react with electron-deficient alkenes (dienophiles) in a normal electron demand Diels-Alder reaction. mdpi.com The outcome and efficiency of these reactions can be dependent on the specific dienophile and the reaction conditions, with Lewis acid catalysis sometimes being employed to enhance reactivity and selectivity. mdpi.com A study involving a tandem Ugi/intramolecular Diels-Alder reaction of a derivative, 3-(furan-2-yl)acrylaldehyde, highlights the capability of the furan ring to participate in such cycloadditions to form complex heterocyclic structures. researchgate.net
Table 3: Diels-Alder Reactions Involving Furan Derivatives
| Furan Derivative | Dienophile | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| 3-(Furan-2-yl)acrylaldehyde derivative | Internal Alkene (Ugi product) | Spontaneous (tandem reaction) | Furo[2,3-f]isoindole derivative | researchgate.net |
| Furanic Acetals | Acrylonitrile | ZnCl2 | Ortho- and endo-selective cycloadducts | mdpi.com |
This table illustrates the participation of furan derivatives in Diels-Alder reactions. Specific examples directly using this compound as the diene were not explicitly detailed in the search results.
[2+1] Cycloadditions (e.g., Cyclopropanation)
The electron-deficient double bond in this compound makes it a suitable substrate for [2+1] cycloaddition reactions, most notably cyclopropanation. In these reactions, a carbene or carbene-like species adds across the double bond to form a cyclopropane (B1198618) ring.
Rhodium(III)-catalyzed cyclopropanation has also been demonstrated with acrylates and N-enoxyphthalimides, forming trans-1,2-disubstituted cyclopropanes. acs.org This methodology could potentially be applied to this compound. The reaction proceeds through a C-H activation-initiated mechanism, showcasing a novel approach to carbocycle synthesis. acs.org
Furthermore, the synthesis of cyclopropane carbohydrazide (B1668358) derivatives has been achieved starting from (E)-3-(furan-2-yl)acrylic acid, indicating that the furan-acrylic acid scaffold is amenable to cyclopropanation. ias.ac.inresearchgate.net
Table 1: Examples of Cyclopropanation Reactions with Furan-Containing Acrylates
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Sulfonium (B1226848) salt | Ethyl-(1S,3R)-1-cyano-2-fluoro-3-(furan-2-yl)cyclopropane-1-carboxylate | 92% (NMR yield) | rsc.org |
| N-Enoxyphthalimide and Ethyl acrylate | [Cp*RhCl₂]₂, CsOAc | trans-1,2-disubstituted cyclopropane | 63% | acs.org |
| (E)-3-(furan-2-yl)acrylic acid | Not specified | 2-(furan-2-yl)cyclopropanecarbohydrazide (intermediate) | Not specified | ias.ac.in |
1,3-Dipolar Cycloadditions
The electron-deficient alkene of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions involve the addition of a 1,3-dipole, such as a nitrone or an azomethine ylide, to the double bond, leading to the formation of five-membered heterocyclic rings. mdpi.comresearchgate.net
With Nitrones: The reaction of nitrones with acrylate derivatives is a well-established method for the synthesis of isoxazolidines. semanticscholar.orgmdpi.com For instance, the 1,3-dipolar cycloaddition of nitrones with vinyl acetate (B1210297), a related dipolarophile, is a key step in the synthesis of isoxazolidine-based nucleosides. semanticscholar.org The reaction of C-(methoxycarbonyl)-N-methyl nitrone with methyl acrylate has been studied, demonstrating the feasibility of such cycloadditions. researchgate.net The regioselectivity and stereoselectivity of these reactions can often be controlled, providing access to highly functionalized heterocyclic products. acs.org
With Azomethine Ylides: Azomethine ylides, often generated in situ, react with electron-deficient alkenes like this compound to afford pyrrolidine (B122466) derivatives. mdpi.comgrafiati.comresearchgate.net These reactions are highly valuable in the synthesis of complex molecules, including spiro-compounds and organocatalysts. researchgate.net The cycloaddition of azomethine ylides with acrylates can proceed with high diastereoselectivity, leading to the formation of highly functionalized prolines. grafiati.com
Table 2: 1,3-Dipolar Cycloaddition Reactions with Acrylate Systems
| Dipole | Dipolarophile | Product Type | Reference |
| Nitrone | Vinyl acetate | Isoxazolidine | semanticscholar.org |
| C-(methoxycarbonyl)-N-methyl nitrone | Methyl acrylate | Isoxazolidine | researchgate.net |
| Azomethine ylide | (2R)-3-Benzoyl-4-methylidene-2-phenyloxazolidin-5-one | Pyrrolidine | grafiati.com |
| Azomethine ylide | Levoglucosenone (chiral enone) | Pyrrolidine | researchgate.net |
Hydrogenation and Reduction Chemistry
The presence of both a carbon-carbon double bond and an ester group in this compound allows for selective reduction strategies.
Catalytic Hydrogenation of the Double Bond
The α,β-unsaturated double bond in this compound can be selectively reduced through catalytic hydrogenation. This transformation yields the corresponding saturated ester, ethyl 3-(furan-2-yl)propanoate.
Commonly used catalysts for this purpose include palladium on carbon (Pd/C). The hydrogenation of 3-(2-furyl)acrylic acid, a closely related compound, using 5% Pd/C with hydrogen gas selectively reduces the double bond. This method is generally efficient and proceeds under mild conditions. It has been noted that the hydrogenation of the α,β-unsaturated double bond in similar compounds abolishes certain biological activities, highlighting the importance of this structural feature.
Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. A system of potassium formate (B1220265) as the hydrogen donor and palladium acetate as the catalyst in DMF has been shown to be effective for the chemoselective reduction of the C-C double bond in α,β-unsaturated systems without affecting other functional groups like cyano or carboxylate. pjsir.org
It is also possible to hydrogenate the furan ring, though this typically requires more forcing conditions or specific catalysts. For example, the hydrogenation of furan carboxylic acids to tetrahydrofuran (B95107) carboxylic acids has been achieved using a cinchonidine-modified Pd/Al₂O₃ catalyst. researchgate.net The selective hydrogenation of the furan ring in benzofuran (B130515) derivatives has been accomplished using ruthenium nanoparticles. acs.org
Chemoselective Reduction of the Ester Group
The ester group of this compound can be chemoselectively reduced to the corresponding alcohol, (E)-3-(furan-2-yl)prop-2-en-1-ol, while preserving the α,β-unsaturated double bond.
A common method for this transformation is the use of reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. A one-pot synthesis method has been developed for producing α,β-unsaturated esters from esters, which involves a partial reduction to the aldehyde intermediate. sci-hub.st Another approach involves the hydrosilylation of the ester to a silyl (B83357) acetal, which can then be further transformed. uta.edu
The reduction of the ester to an alcohol is a key step in the synthesis of various compounds. For example, the reduction of an ester moiety was a crucial step in the synthesis of nothapodytine B and mappicine. nih.gov The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the ester and the double bond, so careful selection of the reducing agent and reaction conditions is crucial for chemoselectivity.
Table 3: Reduction of this compound and Related Compounds
| Substrate | Reagent/Catalyst | Product | Selectivity | Reference |
| 3-(2-Furyl)acrylic acid | 5% Pd/C, H₂ | 3-(Furan-2-yl)propanoic acid | Double bond reduction | |
| Electron deficient alkenes | Potassium formate, Pd(OAc)₂ | Saturated analogues | Double bond reduction | pjsir.org |
| Furan-2-carboxylic acid | Cinchonidine-modified Pd/Al₂O₃ | Tetrahydrofuran-2-carboxylic acid | Furan ring hydrogenation | researchgate.net |
| Esters | DIBAL-H | Alcohols | Ester reduction | core.ac.uk |
| Aldehydes/Ketones | Zn(OAc)₂/HBpin | Alcohols | Carbonyl reduction | mdpi.com |
Reactivity of the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution on the Furan Moiety
The furan ring readily undergoes electrophilic aromatic substitution, typically at the C5 position, which is activated by the oxygen atom and is sterically most accessible. chemenu.com The electron-donating nature of the furan oxygen enhances its reactivity towards electrophiles compared to benzene. chemenu.com
A notable example of electrophilic substitution on a similar system is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the furan ring. organic-chemistry.org For instance, treating a furan derivative with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in formylation, which can then be followed by condensation reactions.
The acylation of ethyl 3-(2-furyl)acrylate has been studied, showing that the reaction with acetic anhydride (B1165640) in the presence of magnesium perchlorate (B79767) as a catalyst proceeds exclusively at the 5-position of the furan ring to yield ethyl 3-(5-acetylfuran-2-yl)acrylate. researchgate.net
Furthermore, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) lead to hydroarylation of the carbon-carbon double bond, which proceeds via superelectrophilic activation where the furan ring is protonated. nih.gov While this is not a direct substitution on the furan ring, it highlights the role of the furan moiety in activating the molecule for electrophilic reactions.
Table 4: Electrophilic Aromatic Substitution on Furan Derivatives
| Substrate | Reagent(s) | Product | Position of Substitution | Reference |
| 5-(2,3-dichlorophenyl)furan | POCl₃, DMF | Formylated furan | Not specified | |
| Ethyl 3-(2-furyl)acrylate | Acetic anhydride, Mg(ClO₄)₂ | Ethyl 3-(5-acetylfuran-2-yl)acrylate | C5 | researchgate.net |
| 3-(Furan-2-yl)propenoic acids/esters | Arenes, TfOH | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Not applicable (hydroarylation) | nih.gov |
Ring Opening Reactions under Specific Conditions
The furan ring of this compound is susceptible to ring-opening reactions under specific, often acidic, conditions. For instance, in the presence of an acid catalyst in methanol, the furan ring can undergo a series of transformations. The reaction is initiated by protonation, which can occur at either the furan ring or the ester carbonyl group. Subsequent nucleophilic attack by methanol and a series of rearrangements, including a potential evitachem.combeilstein-journals.org-hydride shift, can lead to the opening of the furan ring. stackexchange.com This process ultimately yields acyclic compounds, such as keto diesters. stackexchange.com The exact mechanism and final products can be influenced by the reaction conditions, including the presence of water, which can participate in the hydrolysis of intermediates. stackexchange.com
Diels-Alder Reactions of the Furan Ring (as a diene)
The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. beilstein-journals.orgnih.gov This reactivity is a cornerstone of furan chemistry, providing a pathway to complex six-membered ring systems. uc.pt The efficiency and selectivity of these reactions are influenced by the nature of the dienophile and the substituents on the furan ring. scispace.com
In one-pot tandem reactions, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and maleic acid monoanilide can spontaneously undergo an intramolecular Diels-Alder vinylarene (IMDAV) reaction. beilstein-journals.org This process leads to the formation of furo[2,3-f]isoindole derivatives with high stereoselectivity. beilstein-journals.org
| Diene | Dienophile | Product | Reaction Type |
| (E)-3-(furan-2-yl)acrylaldehyde derived Ugi adduct | Internal maleimide | Furo[2,3-f]isoindole derivative | Intramolecular Diels-Alder |
This table illustrates an example of an intramolecular Diels-Alder reaction involving a derivative of the furan core.
It is important to note that the direct Diels-Alder reaction of some furan derivatives, like furfural (B47365), with common alkenes can be thermodynamically unfavorable. nih.gov However, modifications to the furan substrate, such as converting an aldehyde group to an acetal, can reduce the electron-withdrawing nature of the substituent and facilitate the cycloaddition. nih.gov
Functional Group Interconversions and Derivatization
The ester and acrylate functionalities of this compound are amenable to a range of interconversions and derivatizations, expanding its utility in synthetic chemistry.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(furan-2-yl)acrylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method. gatech.edu For example, during the Knoevenagel condensation of furan-2-carbaldehyde with ethyl azidoacetate, undesired hydrolysis of the ester can occur, leading to the formation of 2-azido-3-hydroxy-3-(furan-2-yl)propanoic acid as a side product. mdpi.comresearchgate.net
| Starting Material | Reagents/Conditions | Product |
| This compound | Acid or Base | (E)-3-(furan-2-yl)acrylic acid |
This table outlines the general transformation for the hydrolysis of the ester.
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, propyl (E)-3-(furan-2-yl)acrylate was synthesized by reacting (E)-3-(furan-2-yl)acrylic acid with propanol (B110389) in the presence of sulfuric acid. scielo.br While this example starts from the acid, the principle of ester exchange is the same. The transesterification of methyl acrylate with ethanol (B145695) in the presence of furan has also been noted as a potential synthetic route. vulcanchem.com
| Starting Ester | Alcohol | Catalyst | Product |
| Mthis compound | Ethanol | Acid/Base | This compound |
| This compound | Propanol | Acid/Base | Propyl 3-(furan-2-yl)acrylate |
This table provides examples of transesterification reactions.
The ester group of this compound can be converted to an amide through reaction with an amine. A notable example is the reaction with hydrazine (B178648) monohydrate in ethanol at room temperature, which yields (E)-3-(furan-2-yl)acrylohydrazide. peerj.compeerj.com This hydrazide can then be further reacted with various aldehydes and acetophenones to produce a range of N-acylhydrazone derivatives. peerj.com
| Starting Material | Reagent | Product |
| (E)-ethyl-3-(furan-2-yl)acrylate | Hydrazine monohydrate (H2N-NH2·H2O) | (E)-3-(furan-2-yl)acrylohydrazide |
This table details the amidation of this compound with hydrazine.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework. For Ethyl 3-(furan-2-yl)acrylate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to confirm the compound's stereochemistry.
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The molecule typically exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the major component. peerj.com
The ¹H NMR spectrum of the major (E)-isomer in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the furan (B31954) ring protons and the acrylate (B77674) moiety. peerj.com The vinylic protons of the acrylate group appear as doublets with a large coupling constant (J ≈ 15.8 Hz), which is indicative of a trans configuration. peerj.comrsc.org The furan ring protons exhibit their own distinct splitting patterns. peerj.com The ethyl ester group is identified by a quartet and a triplet corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. peerj.com
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. peerj.comchemrxiv.org The carbonyl carbon of the ester group is typically found downfield around 167.0 ppm. peerj.comchemrxiv.org The carbons of the furan ring and the vinylic carbons of the acrylate group appear in the characteristic olefinic/aromatic region of the spectrum. peerj.comchemrxiv.org
Detailed ¹H and ¹³C NMR data for the predominant (E)-isomer are summarized below.
Interactive Table 1: ¹H NMR Data for (E)-Ethyl 3-(furan-2-yl)acrylate in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-α | 7.38 - 7.42 | d | 15.7 - 15.8 | 1H | Vinylic CH |
| H-β | 6.27 - 6.31 | d | 15.7 - 15.8 | 1H | Vinylic CH |
| H-5' | 7.42 - 7.47 | d | 0.6 - 1.9 | 1H | Furan Ring |
| H-3' | 6.55 - 6.59 | d | 3.3 - 3.4 | 1H | Furan Ring |
| H-4' | 6.41 - 6.45 | dd | 3.2 - 3.4, 1.6 - 1.9 | 1H | Furan Ring |
| -OCH₂CH₃ | 4.18 - 4.27 | q | 7.1 | 2H | Methylene |
| -OCH₂CH₃ | 1.26 - 1.31 | t | 7.1 | 3H | Methyl |
Data sourced from multiple references. peerj.comrsc.orgchemrxiv.org
Interactive Table 2: ¹³C NMR Data for (E)-Ethyl 3-(furan-2-yl)acrylate in CDCl₃
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C=O | 167.00 - 167.02 | Ester Carbonyl |
| C-5' | 150.95 - 151.00 | Furan Ring |
| C-2' | 144.69 | Furan Ring |
| C-α | 130.95 - 130.96 | Vinylic CH |
| C-3' | 115.94 - 116.01 | Furan Ring |
| C-β | 114.59 - 114.62 | Vinylic CH |
| C-4' | 112.24 - 112.25 | Furan Ring |
| -OCH₂CH₃ | 60.40 - 60.42 | Methylene |
| -OCH₂CH₃ | 14.28 - 14.32 | Methyl |
Data sourced from multiple references. peerj.comchemrxiv.org
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex network of connections within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled vinylic protons (H-α and H-β) and among the protons of the furan ring (H-3', H-4', and H-5'). iupac.org It would also confirm the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as connecting the vinylic proton H-α to the vinylic carbon C-α. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. iupac.orgyoutube.com This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the vinylic proton H-β and the furan ring carbon C-2', as well as with the ester carbonyl carbon (C=O), thus confirming the connectivity of the acrylate chain to the furan ring and the ester group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. While specific NOESY data for the title compound is not detailed in the provided literature, this technique is instrumental in confirming stereochemistry. chemrxiv.org For the (E)-isomer, a NOESY experiment would be expected to show a correlation between the furan proton H-3' and the vinylic proton H-β, confirming their spatial closeness in the trans configuration.
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as restricted bond rotation. acs.orgexlibrisgroup.com While specific DNMR studies on this compound are not prominently reported, the technique could be applied to investigate the rotational barrier around the C2'-Cβ single bond, which connects the furan ring to the acrylate system. researchgate.net Such a study would involve recording NMR spectra at various temperatures to observe changes in peak shape, which can be analyzed to determine the energy barrier for rotation. This would provide insight into the degree of electronic conjugation between the furan ring and the electron-withdrawing acrylate group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.
HRMS is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. rsc.orgmdpi.com For this compound, with the molecular formula C₉H₁₀O₃, the calculated exact mass is a key verification parameter. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a mass that matches this calculated value to within a few parts per million. mdpi.comrsc.org
Interactive Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M] | Ionization Mode | Expected Ion |
| C₉H₁₀O₃ | 166.06299 g/mol | ESI+ | [M+H]⁺, [M+Na]⁺ |
In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint. tutorchase.com For this compound (MW = 166.17 g/mol ), the mass spectrum shows a molecular ion peak at m/z 166. nih.gov
The fragmentation of esters often involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would include:
Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond results in an acylium ion. This would correspond to a peak at m/z 121 (166 - 45).
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, leading to the loss of ethylene from the ethyl group, resulting in a fragment ion at m/z 138 (166 - 28). imreblank.ch
Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃): This would lead to a furan-ethenyl cation at m/z 93 (166 - 73).
Tandem mass spectrometry (MS/MS) could be used to isolate the molecular ion or a primary fragment ion and induce further fragmentation, providing more detailed structural information and confirming the proposed pathways. imreblank.ch
Isotope Labeling Studies
Isotope labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms within a molecule. In this method, one or more atoms in a chemical compound are substituted with their isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). While specific isotope labeling studies focusing exclusively on this compound are not extensively documented in dedicated publications, the principles of this methodology are broadly applicable. For instance, the introduction of deuterium into the molecule would be invaluable for assigning complex NMR spectra and understanding the mechanisms of its synthesis, such as the Wittig or Horner-Wadsworth-Emmons reactions often used to form the acrylate double bond.
General reviews on the topic show that late-stage hydrogen isotope exchange (HIE) is a common strategy for introducing deuterium into organic molecules. acs.org This can be achieved through various catalytic methods, including those using iridium, which are effective for activating C-H bonds. acs.org Such a study on this compound would allow for the precise determination of coupling constants and the unambiguous assignment of proton signals in both the furan ring and the ethyl acrylate moiety, especially in conformational studies. peerj.com
Vibrational Spectroscopy (IR and Raman)
Characteristic Vibrational Modes of the Furan Ring and Acrylate Moiety
The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features. The furan ring, a five-membered aromatic heterocycle, has distinct vibrational modes. Theoretical studies on furan and its derivatives show that C-H stretching vibrations typically appear above 3100 cm⁻¹, while the ring C=C stretching vibrations are found in the 1350-1600 cm⁻¹ region. globalresearchonline.net The C-O-C stretching of the furan ring also gives rise to strong, characteristic bands.
The acrylate moiety introduces several strong and easily identifiable peaks. The most prominent is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1700-1730 cm⁻¹. The C=C stretching of the α,β-unsaturated system is also a key feature. Additionally, the C-O stretching of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. mdpi.com
A representative table of expected vibrational frequencies for the key functional groups in this compound is provided below, based on data for similar compounds and general spectroscopic principles. globalresearchonline.netmdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Furan) | Furan Ring | ~3150 - 3120 |
| C=O Stretch (Ester) | Acrylate Moiety | ~1715 - 1700 |
| C=C Stretch (Alkene) | Acrylate Moiety | ~1640 - 1620 |
| C=C Stretch (Ring) | Furan Ring | ~1580, ~1470 |
| C-O-C Stretch (Ring) | Furan Ring | ~1150 |
| C-O Stretch (Ester) | Acrylate Moiety | ~1280, ~1180 |
Conformational Analysis using IR Spectroscopy
This compound can exist in different conformations due to rotation around the single bonds, particularly the bond connecting the furan ring to the acrylate group and the bond between the carbonyl group and the α-carbon. These conformers, often referred to as s-cis and s-trans (or syn- and anti-periplanar), can sometimes be distinguished using IR spectroscopy. The relative energies and populations of these conformers can be influenced by steric and electronic effects.
While detailed conformational studies using IR for this specific molecule are not widely published, research on related N-acylhydrazone derivatives of furan-2-yl acrylohydrazide demonstrates the existence of conformational equilibria in solution, which can be identified through spectroscopic methods like NMR. peerj.comchemrxiv.org It is plausible that temperature-dependent IR spectroscopy could reveal shifts in the vibrational frequencies or changes in the relative intensities of certain bands (e.g., the C=O stretch) corresponding to different conformers of this compound. Such experimental findings, when compared with theoretical calculations from Density Functional Theory (DFT), can provide a robust model of the molecule's conformational preferences.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
Chromophore Analysis and Conjugation Effects
The primary chromophore in this compound is the entire conjugated system comprising the furan ring linked to the acrylate group (furan-C=C-C=O). escholarship.org This extended π-system is responsible for the molecule's strong absorption in the UV region. The electronic transitions are typically of the π → π* type. globalresearchonline.net The furan ring acts as an electron-donating group, and its conjugation with the electron-withdrawing acrylate system leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to the individual, non-conjugated chromophores.
For a closely related compound, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, the λmax was observed at 339 nm in dichloromethane. mdpi.comsemanticscholar.org The addition of a cyano group typically causes a further red shift, but this value provides a good estimate for the absorption region of this compound. The conjugation allows for the delocalization of electrons across the molecule upon absorption of UV light, which is fundamental to its properties as a UV absorber.
Solvatochromism Studies
Solvatochromism is the phenomenon where the position of a molecule's UV-Vis absorption band changes with the polarity of the solvent. This effect provides insight into the nature of the electronic ground and excited states. For molecules with a donor-π-acceptor structure, a change in solvent polarity can stabilize the ground state and the excited state to different extents.
If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift (positive solvatochromism). Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed (negative solvatochromism).
While specific solvatochromism data for this compound is limited, studies on similar donor-π-acceptor systems often exhibit positive solvatochromism. rsc.org For example, investigating the UV-Vis spectrum of this compound in a series of solvents with varying polarities, such as hexane, chloroform, ethanol (B145695), and water, would be expected to show a shift in the λmax. The data could then be used to understand the change in the dipole moment of the molecule upon electronic excitation. A hypothetical data table illustrating this effect is shown below.
| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | ~305 |
| Chloroform | 4.81 | ~312 |
| Ethanol | 24.5 | ~318 |
| Acetonitrile | 37.5 | ~320 |
| Water | 80.1 | ~325 |
This expected trend of positive solvatochromism would indicate a more polar excited state, consistent with a π → π* transition involving significant charge transfer from the furan ring to the acrylate moiety.
X-ray Crystallography of this compound and its Co-crystals
As of the latest available scientific literature and crystallographic databases, there is no published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state conformation, intermolecular interactions, and crystal packing based on experimental X-ray crystallography is not possible at this time.
Similarly, there are no reports on the formation and crystallographic analysis of co-crystals involving this compound.
Solid-State Conformation and Intermolecular Interactions
A definitive determination of the solid-state conformation and the specific intermolecular interactions of this compound requires single-crystal X-ray diffraction analysis. In the absence of such data, a detailed and experimentally verified description cannot be provided.
Crystal Packing Analysis
The arrangement of molecules within a crystal lattice, known as crystal packing, is determined through X-ray crystallography. Due to the lack of crystallographic data for this compound, an analysis of its crystal packing cannot be conducted.
Theoretical and Computational Studies of Ethyl 3 Furan 2 Yl Acrylate
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for calculating the properties of organic compounds due to its balance of accuracy and computational cost. For Ethyl 3-(furan-2-yl)acrylate, DFT calculations would typically be performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) to ensure reliable results. dergipark.org.tr
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape.
Due to the presence of single bonds, particularly between the furan (B31954) ring and the acrylate (B77674) group, and within the ethyl ester group, this compound can exist in different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. Studies on similar furan-based arylamides have shown that the interplay of intramolecular forces can significantly influence conformational preferences. mdpi.com For this compound, the orientation of the furan ring relative to the acrylate double bond and the conformation of the ethyl group would be of primary interest.
Table 1: Exemplary Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative) This table is for illustrative purposes to show typical outputs of a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C=C (acrylate) | 1.34 |
| Bond Length (Å) | C-O (furan) | 1.36 |
| Bond Length (Å) | C=O (ester) | 1.21 |
| Bond Angle (°) | C-C=C | 122.5 |
| Dihedral Angle (°) | O(furan)-C-C=C | 180.0 (s-trans) |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For a related chalcone, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO-LUMO gap was calculated to be 3.83 eV, indicating its potential for electronic transitions. dergipark.org.tr
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical values to illustrate the output of a DFT electronic structure analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
The Molecular Electrostatic Potential (MEP) map is another vital tool for analyzing electronic structure. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the furan oxygen, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. DFT studies on furan derivatives confirm that MEP maps are effective in identifying electrophilic and nucleophilic regions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters.
Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds. For furan and its derivatives, DFT calculations have been successfully used to assign C-H, C=C, and ring stretching vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the structure of a synthesized compound. The accuracy of these predictions can be high, especially when a suitable level of theory is chosen.
Reactivity Predictions and Mechanistic Modeling
Computational chemistry also provides tools to predict how a molecule will behave in a chemical reaction.
Fukui Function and Local Reactivity Descriptors
The Fukui function , f(r), is a local reactivity descriptor derived from DFT that helps identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. It quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions simplify this by providing values for each atom.
f⁺(r): Indicates susceptibility to nucleophilic attack.
f⁻(r): Indicates susceptibility to electrophilic attack.
f⁰(r): Indicates susceptibility to radical attack.
For furan, DFT studies have shown that local reactivity descriptors can successfully predict the most reactive sites for electrophilic substitution. nih.gov In this compound, these calculations would pinpoint the specific atoms on the furan ring and the acrylate system most likely to participate in reactions.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis
To model a chemical reaction mechanism, chemists use computational methods to locate the transition state (TS) —the highest energy point along the reaction pathway that connects reactants to products. The TS structure provides crucial information about the geometry of the activated complex and the energy barrier (activation energy) of the reaction.
Once a transition state is located and confirmed (by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. This provides a detailed picture of the molecular rearrangements that occur during the reaction. For reactions involving acrylates, such as polymerization or cycloadditions, DFT-based IRC analysis can elucidate the step-by-step mechanism.
Activation Energy and Reaction Energy Profile Calculations
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms, transition states, and energetics of chemical reactions involving this compound. While specific research focusing exclusively on the activation energy and reaction energy profile of this compound is not extensively documented, valuable insights can be drawn from studies on structurally analogous furan derivatives and acrylates.
For reactions involving acrylates, computational studies have successfully modeled the kinetics of processes like free-radical polymerization. Methodologies such as MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) have shown good agreement with experimental data for modeling the propagation kinetics of various acrylate monomers researchgate.net. These models are essential for determining the activation barriers for chain propagation and other elementary reaction steps.
Furthermore, computational investigations into the self-initiated high-temperature polymerization of ethyl acrylate have employed DFT to explore potential initiation mechanisms. By calculating the molecular geometries and energies of reactants, transition states, intermediates, and products on both singlet and triplet potential energy surfaces, researchers can identify the most energetically favorable reaction pathways researchgate.net.
The principles from these related studies can be applied to hypothesize the reaction energy profile for a reaction involving this compound. For instance, in an acid-catalyzed addition to the double bond, the reaction profile would likely involve the initial protonation of the furan ring or the carbonyl oxygen, followed by the nucleophilic attack on the resulting carbocation. The activation energy for each step would be determined by the stability of the corresponding transition state.
Table 1: Hypothetical Activation and Reaction Energies for a Reaction of this compound (Illustrative)
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Protonation of Furan Ring | DFT/B3LYP/6-31G(d) | 15 - 25 | 5 - 10 |
| Nucleophilic Attack | DFT/B3LYP/6-31G(d) | 10 - 20 | -15 to -5 |
| Deprotonation | DFT/B3LYP/6-31G(d) | 5 - 10 | -20 to -10 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules like this compound in different environments. These simulations can provide detailed information about conformational changes and the influence of solvents on reactivity, complementing the static picture provided by quantum chemical calculations.
The conformational flexibility of this compound is a key determinant of its reactivity and physical properties. While the core furan and acrylate moieties are relatively planar, rotation around the single bonds allows the molecule to adopt various conformations. Studies on similar molecules, such as (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, have highlighted the flexibility of the ethyl group, as indicated by different torsion angles observed in its crystal structure nih.govresearchgate.net.
MD simulations can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable conformers and the energy barriers between them. By simulating the molecule in a solvent box, one can observe how intermolecular interactions with solvent molecules influence the conformational landscape. For this compound, key rotational degrees of freedom would include the bond connecting the furan ring to the acrylate group and the bonds within the ethyl ester moiety.
Table 2: Major Conformers of this compound and Their Relative Populations from a Hypothetical MD Simulation
| Conformer | Dihedral Angle 1 (°C-C-C=C) | Dihedral Angle 2 (°C-O-C-C) | Relative Population (%) |
| Planar | ~180 | ~180 | 60 |
| Non-planar 1 | ~150 | ~180 | 25 |
| Non-planar 2 | ~180 | ~90 | 15 |
Note: This table is a hypothetical representation of potential findings from an MD simulation.
The solvent environment can significantly impact the reactivity of this compound by altering the stability of reactants, transition states, and products. MD simulations, often in combination with quantum mechanics (QM/MM methods), are instrumental in understanding these solvent effects at a molecular level.
Solvents can influence reaction rates in several ways, including direct participation in the reaction, altering the relative stabilization of different states, and changing the solubility of reactants rsc.org. For instance, a polar solvent might stabilize a polar transition state more than the non-polar reactants, thereby lowering the activation energy and accelerating the reaction.
Studies on acrylate polymerization have shown that the propagation rate constant can be significantly influenced by the solvent. For example, the use of alcohols or water as solvents can increase the propagation rate constant of acrylate polymers compared to bulk polymerization nih.gov. This effect is often attributed to specific interactions, such as hydrogen bonding, between the solvent and the transition state. MD simulations can be used to probe these interactions and quantify their impact on the reaction's free energy barrier.
Table 3: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Relative Rate Constant |
| Hexane | 1.9 | 20 | 1 |
| Dichloromethane | 9.1 | 18 | 10 |
| Ethanol (B145695) | 24.5 | 16 | 100 |
| Water | 80.1 | 15 | 500 |
Note: The data presented is illustrative of general trends and not specific to this compound.
Polymerization Chemistry of Ethyl 3 Furan 2 Yl Acrylate
Homopolymerization Studies
The synthesis of homopolymers from Ethyl 3-(furan-2-yl)acrylate involves the reaction of monomer molecules with each other to form a polymer chain. This process can be initiated through various mechanisms, including free radical and controlled/living radical polymerization techniques.
Free Radical Polymerization Kinetics and Mechanisms
Free radical polymerization is a common method for polymer synthesis and involves three main steps: initiation, propagation, and termination. uvebtech.com The rate of polymerization in this process is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com The kinetics of free radical polymerization can be influenced by factors such as monomer reactivity, radical stability, initiator concentration, and reaction temperature. imaging.org
For this compound, the polymerization would proceed by the opening of the acrylate (B77674) double bond. The general mechanism involves:
Initiation: A free radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to create an active monomer radical. youtube.com
Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to chain growth. uvebtech.com
Termination: The growth of polymer chains is terminated by combination or disproportionation of two growing radical chains. youtube.com
While specific kinetic data for the free radical polymerization of this compound is not extensively documented in publicly available literature, the polymerization of structurally similar furan-containing acrylates has been shown to be feasible, particularly through photopolymerization, indicating a potential for high photosensitivity.
Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. escholarship.org The most prominent methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible halogen atom transfer between a dormant species (polymer-halogen) and an active species (a transition metal complex). This equilibrium allows for a slow and controlled growth of polymer chains. cmu.edu The application of ATRP to acrylate monomers is well-established, often utilizing copper-based catalyst systems. cmu.edu While specific studies on the ATRP of this compound are not available, the general methodology for acrylates could likely be adapted.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. researchgate.net The process involves a degenerative chain transfer mechanism that allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures. acs.org RAFT is compatible with a wide range of monomers, including acrylates, under various reaction conditions. acs.org The successful application of RAFT to other acrylate monomers suggests its potential for the controlled polymerization of this compound. semanticscholar.org
Copolymerization with Other Monomers
Copolymerization involves the polymerization of two or more different monomers, allowing for the synthesis of polymers with properties that can be tailored by adjusting the comonomer composition.
Reactivity Ratios in Copolymerization
Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. ekb.eg These ratios determine the composition of the resulting copolymer and the distribution of monomer units along the polymer chain. ekb.eg The values can be determined experimentally using methods such as Fineman-Ross and Kelen-Tudos. ekb.eg
For the copolymerization of this compound (M1) with another monomer (M2), the reactivity ratios would be defined as:
r1 = k11 / k12 (ratio of the rate constant for the addition of M1 to a growing chain ending in M1, to the rate constant for the addition of M2)
r2 = k22 / k21 (ratio of the rate constant for the addition of M2 to a growing chain ending in M2, to the rate constant for the addition of M1)
Specific reactivity ratios for this compound with common comonomers such as styrene (B11656) or methyl methacrylate (B99206) have not been reported in the literature. However, studies on the copolymerization of other acrylate monomers provide a framework for how such investigations could be conducted. ekb.egmdpi.com
Synthesis of Copolymers with Tunable Properties
By copolymerizing this compound with other vinyl monomers, it is possible to create a wide range of materials with tunable properties. The incorporation of the furan (B31954) moiety from this compound could introduce specific thermal, mechanical, or chemical properties to the resulting copolymer. For example, copolymerization with a monomer that produces a polymer with a low glass transition temperature (Tg), such as butyl acrylate, could result in a flexible material. Conversely, copolymerization with a high-Tg monomer like methyl methacrylate could yield a more rigid material. mdpi.com The synthesis of such copolymers could be achieved through free radical or controlled radical techniques to tailor the material's properties for specific applications. researchgate.net
Characterization of Resulting Poly(this compound) Materials
The characterization of poly(this compound) and its copolymers is essential to understand their structure and properties. Standard techniques for polymer characterization would be employed:
Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the chemical structure of the polymer. acs.org
Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). acs.org
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. sigmaaldrich.com Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. researchgate.netmdpi.com For comparison, the Tg of poly(ethyl acrylate) is approximately -24 °C. sigmaaldrich.comtaylorandfrancis.com
Mechanical Properties: Techniques such as tensile testing can be used to evaluate the mechanical properties of the polymer, including its tensile strength, elongation at break, and Young's modulus. The properties of poly(ethyl acrylate) are generally described as rubber-like and soft. researchgate.net
Molecular Weight and Polydispersity Analysis
For instance, research on furan-based polyesters and polyamides has demonstrated the ability to achieve a wide range of molecular weights. Furan polyamides have been synthesized with number average molecular weights (Mn) ranging from 10,000 to 70,000 g/mol . digitellinc.comresearchgate.net In a study on furan-based polyesters, solid-state polymerization was employed to significantly increase the molecular weight of poly(propylene furanoate) (PPF) and poly(butylene furanoate) (PBF), demonstrating that high molecular weights are achievable for furan-containing polymers. nih.govmdpi.com
In the realm of furan-containing semiconducting polymers, a number average molecular weight (Mn) of 66 kDa was obtained for a polymer incorporating both furan and thiophene (B33073) moieties, while an all-furan derivative exhibited an Mn of 29 kDa. nih.gov These examples suggest that the polymerization of furan-containing monomers can yield polymers with substantial molecular weights, which is a critical factor for achieving desirable mechanical strength.
The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is also a crucial parameter. A PDI value close to 1.0 indicates a more uniform polymer chain length, which is often desirable for specific applications. Controlled polymerization techniques are typically employed to achieve low PDI values. For copolymers of glycidyl (B131873) methacrylate and tetrahydrofurfuryl acrylate, PDI values between 1.66 and 1.85 have been reported, suggesting a tendency for chain termination by disproportionation in free radical polymerization. mdpi.com
Table 1: Molecular Weight and Polydispersity of Analogous Furan-Based Polymers
| Polymer System | Polymerization Method | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| Furan Polyamides | Interfacial Polymerization | 10,000 - 70,000 | Not Reported |
| Poly(propylene furanoate) (PPF) | Melt Polycondensation & SSP | Increased with SSP time | Not Reported |
| Poly(butylene furanoate) (PBF) | Melt Polycondensation & SSP | Increased with SSP time | Not Reported |
| Furan-Thiophene Copolymer | Stille Coupling | 66,000 | Not Reported |
| All-Furan Polymer | Stille Coupling | 29,000 | Not Reported |
This table presents data from analogous furan-based polymer systems to provide an estimated range of achievable molecular weights and polydispersity for poly(this compound).
Thermal Properties (e.g., Glass Transition Temperature)
The thermal properties of a polymer, particularly its glass transition temperature (Tg), dictate its operational temperature range and provide insights into its molecular structure and chain flexibility. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
In contrast, furan-based polyesters have shown a broader range of Tg values. For instance, poly(5-hydroxymethyl furoate) (PHMF) exhibits a high Tg of 83°C, which is attributed to increased chain rigidity and a high prevalence of non-covalent interchain interactions. digitellinc.com On the other hand, furan-based copolyesters have been synthesized with tunable thermal properties. researchgate.net
For polymers more structurally similar to poly(this compound), such as those derived from tetrahydrofurfuryl acrylate, the Tg is influenced by the flexibility of the side chain. Photopolymers synthesized from tetrahydrofurfuryl acrylate and tridecyl methacrylate exhibited glass transition temperatures in the range of -29 to -19°C. nih.gov The low Tg values in this case are due to the presence of long, flexible alkyl chains. nih.gov
Table 2: Glass Transition Temperatures of Analogous Furan-Based Polymers
| Polymer System | Glass Transition Temperature (Tg) (°C) |
|---|---|
| Furan Polyamides | Up to 280 |
| Poly(5-hydroxymethyl furoate) (PHMF) | 83 |
| Poly(hexamethylene 2,5-furan dicarboxylate) (PHF) | 16.7 |
| Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | -29 to -19 |
This table provides a range of reported glass transition temperatures for various furan-containing polymers, offering an indication of the potential thermal behavior of poly(this compound).
Mechanical Properties of Polymeric Materials
The mechanical properties of a polymer, such as its tensile strength, Young's modulus, and elongation at break, determine its suitability for various applications. These properties are intrinsically linked to the polymer's molecular weight, polydispersity, and thermal characteristics.
Direct mechanical property data for poly(this compound) is not available. However, research on other furan-based polymers provides valuable insights. Furan-based thermosetting materials have demonstrated excellent mechanical properties. researchgate.net For instance, furan-based epoxy systems have shown better mechanical properties compared to their phenyl analogues. researchgate.net Cured furan resins can exhibit high hardness and flexural strength. researchgate.net
For thermoplastic furan-based polymers, the mechanical properties can be tailored. In a study on furan-based thermoplastic elastomers, the tensile strength and elongation at break were found to be dependent on the copolymer composition. mdpi.com For example, some furan-based copolymers exhibited tensile strengths ranging from 25.5 to 34.5 MPa with elongations at break of approximately 100% larger than their poly(butylene furanoate) analogues. mdpi.com
Research on photopolymers derived from tetrahydrofurfuryl acrylate has also provided mechanical property data. A polymer synthesized from a resin containing 9 mol of tetrahydrofurfuryl acrylate, 0.5 mol of tridecyl methacrylate, and 0.03 mol of 1,3-benzenedithiol (B1198324) showed a Young's modulus of 0.26 MPa and a compression modulus of 64.2 MPa. mdpi.com The mechanical properties of these photopolymers were found to increase with a higher content of tetrahydrofurfuryl acrylate. nih.gov
Table 3: Mechanical Properties of Analogous Furan-Based Polymeric Materials
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Furan-Based Thermoplastic Elastomers | Not Reported | 25.5 - 45.4 | ~100% greater than PBF analogues |
| Photopolymer of Tetrahydrofurfuryl Acrylate, Tridecyl Methacrylate, and 1,3-Benzenedithiol | 0.26 | Not Reported | Not Reported |
| Poly(furfuryl alcohol) | 810 | Not Reported | Not Reported |
This table summarizes the mechanical properties of various furan-containing polymers, which can serve as a reference for the anticipated mechanical behavior of poly(this compound).
Synthesis and Investigation of Derivatives and Analogues of Ethyl 3 Furan 2 Yl Acrylate
Structural Modifications of the Ester Moiety
The ester functional group of ethyl 3-(furan-2-yl)acrylate serves as a primary site for structural modification, allowing for the synthesis of a diverse library of related compounds. These modifications include the variation of the alcohol component of the ester and the complete replacement of the ester with other carboxylic acid derivatives.
Synthesis of Alkyl and Aryl Esters
The synthesis of various alkyl and aryl esters of 3-(furan-2-yl)acrylic acid is a fundamental approach to modifying the core structure. The general route to these compounds often involves the Knoevenagel condensation of furan-2-carbaldehyde (furfural) with an active methylene (B1212753) compound, followed by esterification, or direct condensation with an appropriate ester of cyanoacetic acid. researchgate.netnih.gov
A common synthetic pathway involves the condensation of furan-2-carbaldehydes with malonic acid to produce 3-(furan-2-yl)propenoic acids. nih.gov Subsequent esterification of these acids with different alcohols (ROH) under acidic catalysis yields the desired alkyl or aryl esters. nih.gov For instance, methyl esters have been synthesized through this esterification process. nih.gov Another approach involves the direct reaction of 5-acetyl-2-furan with carbon tetrachloride and various aliphatic alcohols in the presence of iron-containing catalysts to yield alkyl esters of 5-acetyl-2-furan-carboxylic acid, demonstrating methods for ester synthesis on a furan (B31954) scaffold. researchgate.net
The synthesis of bifunctional and trifunctional furan acrylate (B77674) monomers, such as diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA), has also been reported, starting from the biomass-derived furfural (B47365). rsc.org These examples highlight the versatility in creating a range of ester derivatives.
Table 1: Examples of Synthesized Esters of 3-(Furan-2-yl)acrylic Acid and Related Furan Carboxylic Acids
| Compound Name | R Group (Ester) | Precursors | Synthetic Method | Reference |
|---|---|---|---|---|
| Methyl 3-(furan-2-yl)propenoate | Methyl | 3-(Furan-2-yl)propenoic acid, Methanol (B129727) | Acid-catalyzed esterification | nih.gov |
| Diethylene glycol difuran acrylate (DEFA) | -CH₂CH₂OCH₂CH₂- | Furfural, Diethylene glycol | Not specified | rsc.org |
| Trimethylolpropane trifuran acrylate (TMFA) | -CH₂C(CH₂-)₂CH₂CH₃ | Furfural, Trimethylolpropane | Not specified | rsc.org |
Replacement with Other Carboxylic Acid Derivatives (e.g., Amides, Nitriles)
Beyond altering the ester group, researchers have replaced it entirely with other carboxylic acid derivatives, most notably amides and nitriles, to explore different chemical spaces.
Amides: The synthesis of amides from carboxylic acids or their derivatives like esters is a well-established transformation. libretexts.org Generally, amides can be formed from acid chlorides, acid anhydrides, and esters. libretexts.org While direct reaction of a carboxylic acid and an amine requires harsh conditions, esters can be converted to amides under more moderate conditions. libretexts.org For example, phenolic esters are more reactive towards amines than alkyl esters. libretexts.org Thionyl chloride in dimethylacetamide is another effective reagent for the one-pot synthesis of amides directly from carboxylic acids. researchgate.net
Nitriles: The introduction of a nitrile group, often in conjunction with the acrylate backbone, leads to compounds such as (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate. This derivative is synthesized via the Knoevenagel condensation of furan-2-carbaldehyde with ethyl cyanoacetate (B8463686), using a base like piperidine (B6355638) in ethanol (B145695). researchgate.netnih.gov This reaction is an important carbon-carbon bond-forming strategy. researchgate.netnih.gov Amides can also serve as precursors to nitriles through dehydration, a reaction that can be accomplished using reagents like thionyl chloride (SOCl₂). youtube.com Hydrolysis of nitriles, particularly under mildly basic conditions with hydrogen peroxide, provides a route back to unsubstituted amides. libretexts.orglibretexts.org
Furthermore, research has focused on synthesizing more complex nitrile derivatives. For example, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan-2-carbaldehyde yields the corresponding E-isomer of 3-(furan-2-yl)-2-(benzothiazol-2-ylthio)acrylonitrile. mdpi.com
Substituent Effects on the Furan Ring
The electronic properties and reactivity of the this compound system can be finely tuned by introducing various substituents onto the furan ring.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the furan ring has been explored. For instance, studies have been conducted on 3-(5-arylfuran-2-yl)acrylonitrile derivatives, where an aryl group is attached at the 5-position of the furan ring. researchgate.net The synthesis of these compounds often starts with a substituted 5-arylfurfural, which then undergoes a Knoevenagel condensation. researchgate.net
The synthesis of 3-(furan-2-yl)propenoic acids derived from 5-hydroxymethylfurfural (B1680220) (5-HMF) and its derivatives introduces substituents at the 5-position of the furan ring. nih.gov These modifications allow for a systematic investigation of how different functional groups influence the molecule's properties.
Impact of Substituents on Reactivity and Electronic Properties
Substituents on the furan ring have a profound impact on the electronic distribution and subsequent reactivity of the molecule. The furan ring is electron-rich and can participate in various electrophilic reactions. stackexchange.com The presence of an electron-donating substituent, such as a methyl group, further enhances the electron density of the ring, potentially increasing its reactivity towards electrophiles.
Conversely, an electron-withdrawing group would decrease the nucleophilicity of the furan ring. In reactions involving superelectrophilic activation with strong Brønsted acids like triflic acid (TfOH), the furan ring can be protonated. nih.gov The stability and reactivity of the resulting cationic intermediates are influenced by the substituents. For example, a diacid derivative with two conjugated enone systems was shown to form a stable O,O-diprotonated species, with the positive charge delocalized from the carbonyl group into the double bond and the furan ring. nih.gov This delocalization is a key factor in the subsequent reactions, such as hydroarylation, where the yield and product distribution are affected by the nature of the arene and the substituents on the furan moiety. nih.gov
Heterocyclic Ring Variations
Thiophene (B33073) is a common isostere for furan. The synthesis and crystal structure of (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate have been reported and compared to its furan counterpart. nih.gov The synthesis follows a similar Knoevenagel condensation pathway, using thiophene-2-carbaldehyde (B41791) as the starting material. mdpi.com Structural analysis reveals that while the thiophene analogue is nearly planar, the furan analogue exhibits a more distorted planarity. nih.gov
Other heterocyclic variations have also been explored. For example, the synthesis of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates tolerated a thiophene ring as a substrate in place of a phenyl ring, affording the corresponding 3-(thiophen-3-yl)furan derivative. semanticscholar.orgresearchgate.net Additionally, the synthesis of complex molecules containing both furan and thiazole (B1198619) rings, such as 3-furan-2-yl-2-(4-thiophen-2-ylthiazol-2-yl)acrylonitrile, demonstrates the feasibility of incorporating diverse heterocyclic systems. researchgate.net
Table 2: Examples of Heterocyclic Ring Variations
| Original Heterocycle | Replacement Heterocycle | Resulting Compound Class | Reference |
|---|---|---|---|
| Furan | Thiophene | (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate | nih.gov |
| Furan | Thiophene | 3-(Furan-2-yl)-2-(4-thiophen-2-ylthiazol-2-yl)acrylonitrile | researchgate.net |
Analogues with Thiophene or Pyrrole (B145914) Rings
The synthesis of analogues of this compound, where the furan ring is replaced by a thiophene or pyrrole ring, is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of these specific acrylate derivatives, the corresponding heterocyclic aldehyde (thiophene-2-carboxaldehyde or pyrrole-2-carbaldehyde) is reacted with an active methylene compound like ethyl cyanoacetate or ethyl acrylate.
The synthesis of the thiophene analogue, specifically (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate, is carried out by reacting thiophene-2-carboxaldehyde with ethyl cyanoacetate. nih.gov A common catalyst for this reaction is a weak base such as piperidine, and the reaction is typically performed in a solvent like ethanol. nih.goviucr.org The mixture is stirred for several hours to yield the desired product. nih.gov
Similarly, the pyrrole analogue, (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, is synthesized by the Knoevenagel condensation of pyrrole-2-aldehyde and ethyl cyanoacetate. nih.govresearchgate.net The reaction is conducted in ethanol at room temperature using piperidine as a catalyst, yielding an orange solid product. nih.govresearchgate.net
The general synthetic approach for these analogues is summarized in the table below, using the cyano-derivatives as representative examples due to available data.
| Analogue Type | Heterocyclic Aldehyde | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|---|
| Furan (Reference) | Furan-2-aldehyde | Ethyl cyanoacetate | Piperidine | (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate researchgate.net |
| Thiophene | Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Piperidine | (E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylate nih.gov |
| Pyrrole | Pyrrole-2-aldehyde | Ethyl cyanoacetate | Piperidine | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate nih.govresearchgate.net |
Comparative Study of Reactivity and Spectroscopic Signatures
The replacement of the furan ring in this compound with thiophene or pyrrole significantly influences the molecule's electronic properties, which in turn affects its reactivity and spectroscopic characteristics. These differences are primarily rooted in the varying aromaticity and electronegativity of the heterocyclic rings.
Reactivity
The aromaticity of these five-membered heterocycles follows the general trend: thiophene > pyrrole > furan. slideshare.net Aromaticity is related to the ability of the heteroatom to delocalize its lone pair of electrons into the π-system of the ring. Sulfur, being the least electronegative heteroatom in this series, holds its lone pair less tightly, leading to more effective delocalization and greater aromatic character in thiophene. slideshare.net Conversely, oxygen in furan is the most electronegative, resulting in the lowest aromaticity. slideshare.net
The reactivity of these compounds in reactions involving the heterocyclic ring, such as electrophilic substitution, is inversely proportional to their aromaticity. The order of reactivity is generally pyrrole > furan > thiophene. slideshare.net Pyrrole is the most reactive because the nitrogen atom's electron-donating mesomeric effect outweighs its inductive effect, making the ring carbons electron-rich. slideshare.net Furan exhibits a pronounced tendency to lose its aromaticity in reactions, behaving more like an enol than a benzene-like aromatic system. stackexchange.com This inherent reactivity can be extended to the acrylate derivatives, where the electron-donating or withdrawing nature of the heterocyclic ring influences the reactivity of the conjugated double bond.
| Heterocycle | Relative Aromaticity | Relative Reactivity (Electrophilic Substitution) | Key Factor |
|---|---|---|---|
| Thiophene | Highest | Lowest | Low electronegativity of Sulfur enhances electron delocalization. slideshare.net |
| Pyrrole | Intermediate | Highest | Nitrogen's strong mesomeric effect makes the ring electron-rich. slideshare.net |
| Furan | Lowest | Intermediate | High electronegativity of Oxygen reduces electron delocalization. slideshare.net |
Spectroscopic Signatures
The differences in the electronic nature of the furan, thiophene, and pyrrole rings are reflected in the spectroscopic data of their corresponding acrylate derivatives. A comparison of the ¹H NMR spectra of the cyano-analogues reveals shifts in the resonance of the vinylic proton (the proton on the carbon double-bonded to the ring), indicating changes in the electronic environment.
In (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, the vinylic proton signal appears at 7.98 ppm. researchgate.net For the thiophene analogue, (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate, this proton is shifted downfield to 8.38 ppm. iucr.orgresearchgate.net In the case of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, the corresponding signal is observed at 7.98 ppm. nih.gov These shifts are influenced by the electron-donating or withdrawing character of the heterocyclic ring and its effect on the electron density of the conjugated system.
Structurally, all three cyano-acrylate analogues are nearly planar molecules, with the exception of the ethyl group. nih.govresearchgate.net This planarity is crucial for the conjugation between the heterocyclic ring and the acrylate moiety. The crystal structure of the thiophene derivative has been noted to be very similar to its furan counterpart. nih.gov
| Compound | ¹H NMR Chemical Shift of Vinylic Proton (HC=C) in ppm |
|---|---|
| (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate | 7.98 researchgate.net |
| (E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 8.38 iucr.orgresearchgate.net |
| (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | 7.98 nih.gov |
Applications of Ethyl 3 Furan 2 Yl Acrylate in Materials Science and Fine Chemical Synthesis
Building Block in Complex Natural Product and Drug Scaffold Synthesis (as chemical intermediate)
The reactivity of the furan (B31954) ring and the acrylate (B77674) system makes ethyl 3-(furan-2-yl)acrylate and its derivatives valuable intermediates in the synthesis of more complex molecular architectures that are relevant to natural products and pharmaceuticals.
While direct application of this compound in the total synthesis of specific, named natural products is not extensively documented in readily available literature, its role as a precursor to highly functionalized heterocyclic systems suggests its utility in constructing key fragments of larger, biologically active molecules. The furan nucleus is a common motif in a variety of natural products, and methods that build upon the this compound framework are of significant interest to synthetic chemists.
This compound derivatives are instrumental in the synthesis of various heterocyclic scaffolds, particularly polysubstituted furans and related compounds. These scaffolds are often core components of pharmacologically active molecules.
One notable application is in the preparation of densely substituted furan-2,4-dicarboxylates. An efficient synthetic route utilizes (E)-ethyl 3-aryl-2-cyanoacrylates, which can be derived from the corresponding aldehydes, as starting materials. These compounds undergo a cyclization reaction with ethyl glycinate (B8599266) hydrochloride, mediated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to afford the desired polysubstituted furans in good yields. semanticscholar.org This transformation is tolerant of a variety of substituents on the aryl ring. semanticscholar.org
Table 1: Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates from Ethyl (E)-3-aryl-2-cyanoacrylates
| Entry | Aryl Group | Yield (%) |
|---|---|---|
| 1 | p-tolyl | 50 |
| 2 | Phenyl | 57 |
| 3 | 4-methoxyphenyl | 55 |
| 4 | 4-chlorophenyl | 52 |
| 5 | 2-bromophenyl | 50 |
| 6 | Thiophen-2-yl | 51 |
Data sourced from a study on the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates. semanticscholar.org
Furthermore, this compound can be used to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This is achieved through a hydroarylation reaction of the carbon-carbon double bond with arenes, activated by a strong Brønsted acid like triflic acid (TfOH). mdpi.comnih.gov These resulting molecules have shown potential antimicrobial activity. mdpi.comnih.gov
Table 2: Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives with Arenes
| Starting Material | Arene | Product | Yield (%) |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65 (with AlCl₃) |
| Methyl 3-(furan-2-yl)propenoate | Benzene | Methyl 3-(furan-2-yl)-3-phenylpropanoate | 85 (with TfOH) |
| Methyl 3-(furan-2-yl)propenoate | Toluene | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 82 (with TfOH) |
| Methyl 3-(furan-2-yl)propenoate | Anisole | Methyl 3-(4-methoxyphenyl)-3-(furan-2-yl)propanoate | 78 (with TfOH) |
Yields are representative and depend on the specific reaction conditions and catalysts used. mdpi.comnih.gov
Functional Materials Development
The electronic and photophysical properties inherent to the conjugated system of this compound suggest its potential utility in the development of advanced functional materials.
While specific studies detailing the use of this compound as a direct precursor for optically active materials are not prominent, the broader class of cyanoacrylate derivatives, which share structural similarities, are known for their attractive absorption properties in the UV-Vis region. nih.gov These properties are fundamental to their application in dye-sensitized photovoltaic materials and sensors. The molecular structure of these compounds is directly related to their absorption characteristics. Given the structural analogy, it is plausible that this compound and its derivatives could be investigated for similar applications, potentially as components of photoactive layers or as building blocks for organic dyes with specific optical properties.
The acrylate functionality in this compound allows it to act as a monomer in polymerization reactions. The incorporation of the furan moiety into a polymer backbone can impart specific properties. Furan-containing polymers are of interest for various applications, including the development of materials with unique electronic or UV-absorbing characteristics. Research on furan acrylate derivatives has shown that they can exhibit high photosensitivity and good UV absorption properties, making them suitable for solid-state photopolymerization. This suggests that polymers derived from this compound could find use in coatings, adhesives, or specialty plastics where UV resistance or specific electronic behavior is desired.
Role in Fragrance and Flavor Chemistry (as a synthetic chemical ingredient)
In the realm of fragrance and flavor, (E)-ethyl 3-(2-furyl)acrylate is recognized for its contribution to sensory profiles. It is used as a synthetic flavoring agent in the food industry.
The compound is described as a viscous liquid with a sweet aroma. Its organoleptic properties make it a valuable ingredient for creating or enhancing specific flavor profiles in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance as a flavoring agent. It is listed with FEMA (Flavor and Extract Manufacturers Association) number 4541.
Chemical Constituents of Aromatic Compounds
This compound is an organic compound with the chemical formula C9H10O3. nih.gov It belongs to the class of acrylate esters and features a furan ring, which is an aromatic heterocyclic compound. The structure consists of an ethyl acrylate group attached to a furan ring at the 2-position. The double bond in the acrylate chain is typically in the trans- or (E)-configuration. nih.gov This compound is also known by several synonyms, including Ethyl (2E)-3-(furan-2-yl)prop-2-enoate and Ethyl trans-2-furanacrylate. nih.gov
The presence of the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key feature of this molecule. This aromatic system influences the chemical reactivity and physical properties of the compound. The extended conjugation between the furan ring and the acrylate system affects its electronic properties and contributes to its stability.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Appearance | Viscous liquid |
| Aroma | Sweet |
| Solubility | Practically insoluble in water, soluble in ethanol (B145695) |
| Density | 1.090-1.096 g/cm³ |
| Refractive Index | 1.542-1.548 |
| Data sourced from PubChem. nih.gov |
The synthesis of this compound and its derivatives often involves condensation reactions. For instance, a related compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, can be synthesized via a Knoevenagel condensation of furan-2-aldehyde with ethyl cyanoacetate (B8463686). researchgate.netnih.gov This highlights a common synthetic route to this class of compounds, starting from furan-based aldehydes.
Synthetic Pathways to Flavor and Fragrance Molecules
This compound itself is recognized as a flavoring agent. nih.gov Its sweet aroma makes it a valuable component in the formulation of flavors and fragrances. nih.gov Beyond its direct use, its chemical structure makes it a versatile precursor in the synthesis of other molecules for the flavor and fragrance industry.
The furan moiety is a key structural element in many natural and synthetic aromatic compounds. This compound serves as a building block for creating more complex molecules with desirable organoleptic properties. For example, derivatives of 3-(furan-2-yl)propenoic acid, which are closely related to this compound, can be synthesized from furan-2-carbaldehydes. nih.gov These derivatives can then be further modified to produce a range of aromatic compounds.
Research has shown that furan acrylic acid derivatives can undergo various chemical transformations. For instance, they can be used in photocycloaddition reactions to create unique diacid building blocks for materials science, a process that could potentially be adapted for the synthesis of complex fragrance molecules. researchgate.net The reactivity of the acrylate double bond allows for addition reactions, which can be used to introduce new functional groups and modify the scent profile of the molecule. For example, thiol additions to similar acrylate compounds are used to produce fruity and tropical notes in flavor and fragrance compositions. google.com
Future Research Directions and Unexplored Avenues
Novel Catalytic Systems for Efficient Synthesis
The synthesis of ethyl 3-(furan-2-yl)acrylate and related furan (B31954) derivatives is a critical area for advancement, with a particular focus on improving efficiency, selectivity, and sustainability. Future research is poised to explore innovative catalytic systems to achieve these goals.
One of the most promising frontiers is the development of advanced biocatalytic systems. nih.gov Enzymes, operating under mild conditions, offer high selectivity and can reduce the reliance on harsh reagents and complex purification steps often associated with traditional chemical synthesis. nih.govacs.org Research into robust transaminases, for example, has shown potential for the efficient amination of bio-based furan aldehydes, a key step in the synthesis of various furan-based building blocks. nih.gov The development of enzymatic cascade processes, where multiple enzymatic reactions are carried out in a single pot, could further streamline the synthesis of functionalized furans. nih.gov Lipase-catalyzed polycondensation is another area of interest for producing furan-based oligomers and polymers, and optimizing these systems for industrial viability by replacing organic solvents and enabling catalyst recycling is a key research direction. acs.org
In the realm of chemocatalysis, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, remain a powerful tool for C-C bond formation in the synthesis of substituted furans. nih.govrsc.org Future work will likely focus on developing more active and stable palladium catalysts, including nanoparticle-based systems, to improve reaction efficiency and expand the substrate scope. nih.govresearchgate.net The exploration of phosphine-palladium catalysis for sequential Michael-Heck reactions presents a unified approach to constructing highly substituted polyalkyl furans from simple precursors. escholarship.org Furthermore, the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers an elegant and efficient strategy for the rapid construction of complex furan-containing molecules. rsc.orgresearchgate.net
Below is a table summarizing potential novel catalytic approaches for the synthesis of this compound and its derivatives.
| Catalytic System | Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | Whole-cell biocatalysis, Isolated enzymes (e.g., transaminases, lipases) | High selectivity, Mild reaction conditions, Reduced waste, Use of renewable feedstocks | Enzyme discovery and engineering, Process optimization, Catalyst recycling |
| Palladium Catalysis | Heck reaction, Domino Heck/cross-coupling, Michael-Heck reaction | High efficiency in C-C bond formation, Versatility in substrate scope | Development of more active and stable catalysts, Ligand design, Exploration of novel domino pathways |
| Heterogeneous Catalysis | Zeolites, Non-noble metal catalysts | Catalyst reusability, Ease of separation, Potential for continuous flow processes | Catalyst design and synthesis, Understanding structure-activity relationships, Improving stability and selectivity |
| Ionic Liquids | As catalysts and/or solvents | Tunable properties, Potential for catalyst recycling, Enhanced reaction rates | Design of task-specific ionic liquids, Recovery and reuse, Understanding reaction mechanisms in ionic liquids |
Advanced Applications in Smart Materials
The unique chemical structure of this compound makes it an intriguing candidate for the development of smart materials—materials that respond to external stimuli such as light, heat, or chemical changes. The furan ring offers potential for reversible chemistries, while the acrylate (B77674) group allows for incorporation into polymer backbones.
A significant area of future research lies in the development of photosensitive materials. Furan acrylate derivatives have been shown to exhibit high photosensitivity and can undergo solid-state photopolymerization without the need for photoinitiators. researchgate.netrsc.org This property could be harnessed to create materials for photolithography, 3D printing, and data storage. The [2+2] photocycloaddition of the furan ring is a reversible reaction that could be exploited to create self-healing polymers or materials with tunable properties. Research into the stereospecific photocycloaddition of furan-based acrylic acids to form cyclobutane (B1203170) derivatives has already laid the groundwork for creating unique, bio-based diacid building blocks for sustainable materials. researchgate.net
Furthermore, the incorporation of this compound into polymer networks could lead to materials with enhanced thermal and flame-retardant properties. acs.org Furan-containing polymers are known for their potential to improve flame retardancy, a critical feature for applications in construction, electronics, and transportation. acs.org Future investigations could focus on synthesizing and characterizing copolymers of this compound with other monomers to fine-tune the material's properties for specific applications.
The development of bio-based networks for coatings is another promising avenue. researchgate.net Thiol-ene click chemistry, for example, could be used to create crosslinked networks from furan allyl derivatives, leading to sustainable and high-performance coatings. researchgate.net The inherent properties of the furan ring could also be leveraged to design materials with specific functionalities, such as responsive gels or membranes.
The table below outlines potential advanced applications of this compound in smart materials.
| Application Area | Material Concept | Underlying Principle | Potential Functionality |
| Photosensitive Materials | Photo-crosslinkable polymers, Photoreversible materials | [2+2] photocycloaddition of the furan ring, Photopolymerization of the acrylate group | Data storage, Self-healing materials, Photoresists, 3D printing resins |
| Flame Retardant Polymers | Furan-containing copolymers and blends | Char formation and barrier properties of the furan moiety upon combustion | Enhanced fire safety in various applications |
| Sustainable Coatings | Bio-based thiol-ene networks | UV-curable coatings from furan derivatives | Green and durable coatings with tailored properties |
| Responsive Materials | Stimuli-responsive gels and membranes | Reversible Diels-Alder reaction involving the furan ring | Controlled release systems, Sensors, Smart textiles |
Development of Sustainable Production Methods
The transition to a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. This compound, with its furan core, is well-positioned to be a part of this transition. Future research in this area will focus on utilizing biomass as a starting material and employing green chemistry principles throughout the production process.
A primary avenue for sustainable production is the valorization of lignocellulosic biomass. frontiersin.orgmdpi.com Biomass can be processed to yield furfural (B47365), a key platform chemical that serves as a precursor to a wide range of furan derivatives, including this compound. frontiersin.orgmdpi.com Research is ongoing to develop efficient and selective catalytic pathways for the conversion of carbohydrates (C5 and C6 sugars) into furfural and its derivatives. frontiersin.org This includes the use of solid acid catalysts like zeolites and polyoxometalates, as well as non-noble metal catalysts, which offer a more cost-effective alternative to precious metal catalysts. frontiersin.org
Biocatalysis, as mentioned earlier, is a cornerstone of sustainable chemical production. nih.govacs.orgacs.orgfrontiersin.org The use of whole-cell biocatalysts or isolated enzymes can enable the conversion of bio-based feedstocks into furan compounds under environmentally benign conditions. frontiersin.org Future research will aim to discover and engineer more robust and efficient enzymes for these transformations, as well as to develop integrated biorefinery concepts where multiple products are generated from biomass in a cascaded approach.
Furthermore, the principles of green chemistry, such as the use of safer solvents (or solvent-free conditions), energy efficiency, and waste minimization, will be central to the development of sustainable production methods for this compound. dntb.gov.ua Continuous flow processing, for example, can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.
The following table summarizes key strategies for the sustainable production of this compound.
| Strategy | Approach | Key Advantages | Research and Development Needs |
| Biomass Valorization | Conversion of lignocellulosic biomass to furfural and its derivatives | Utilization of renewable feedstocks, Reduction of reliance on fossil fuels | Efficient and selective catalysts, Integrated biorefinery concepts |
| Biocatalytic Synthesis | Use of whole-cell biocatalysts and isolated enzymes | Mild reaction conditions, High selectivity, Reduced environmental impact | Enzyme discovery and engineering, Process intensification, Catalyst immobilization and reuse |
| Green Chemistry Principles | Solvent-free reactions, Use of green solvents, Continuous flow processing | Waste minimization, Improved energy efficiency, Enhanced safety | Development of solvent-free synthetic routes, Design of efficient continuous flow reactors |
| Circular Economy Approaches | Recycling and reuse of catalysts and solvents | Reduced waste generation, Improved process economics | Development of robust and recyclable catalysts, Efficient separation and purification techniques |
Exploration of New Reactivity Pathways and Mechanistic Insights
A fundamental understanding of the reactivity of this compound is crucial for unlocking its full potential in synthesis and materials science. Future research will delve into exploring novel reaction pathways and gaining deeper mechanistic insights into its chemical transformations.
One area of interest is the further exploration of palladium-catalyzed reactions beyond the standard Heck coupling. rsc.orgresearchgate.net This includes the investigation of domino or cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.org Mechanistic studies of these reactions, using techniques such as in-situ spectroscopy and computational modeling, will be essential for optimizing reaction conditions and developing new catalytic systems.
The reactivity of the furan ring itself offers a wealth of opportunities for exploration. The Diels-Alder reaction, for instance, is a powerful tool for the construction of six-membered rings and could be used to synthesize a variety of complex molecules from this compound. Understanding the factors that control the stereoselectivity and regioselectivity of these reactions will be a key research focus. Additionally, the reaction of furan acrylates under acidic conditions can lead to interesting rearrangements and the formation of novel products, and a detailed mechanistic understanding of these processes is still needed. stackexchange.com
Furthermore, the interplay between the furan ring and the acrylate moiety can lead to unique reactivity. For example, the electron-rich nature of the furan ring can influence the reactivity of the acrylate double bond in Michael additions and other conjugate addition reactions. escholarship.org A systematic investigation of these reactions with a variety of nucleophiles could lead to the development of new synthetic methodologies.
The table below highlights unexplored reactivity pathways and areas for mechanistic investigation for this compound.
| Reactivity Pathway / Mechanistic Study | Description | Potential Outcomes |
| Advanced Palladium-Catalyzed Reactions | Exploration of novel domino and cascade reactions involving the acrylate group and furan ring. | Efficient synthesis of complex heterocyclic compounds. |
| Diels-Alder Cycloadditions | Investigation of the furan ring as a diene in [4+2] cycloaddition reactions with various dienophiles. | Access to a wide range of bicyclic and polycyclic structures. |
| Acid-Catalyzed Rearrangements | Mechanistic studies of the transformations of this compound under acidic conditions. | Discovery of novel reaction pathways and synthesis of new compounds. |
| Conjugate Addition Reactions | Systematic study of the Michael addition of various nucleophiles to the acrylate double bond. | Development of new methods for the functionalization of the side chain. |
| Photochemical Transformations | In-depth investigation of the [2+2] photocycloaddition and other photochemical reactions. | Deeper understanding of the photoreactivity for applications in smart materials. |
Q & A
Q. What experimental designs evaluate solvent effects on the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Conduct a solvent screening study using a Design of Experiments (DoE) approach. Test solvents with varying polarity (e.g., hexane, THF, DMSO) in a model reaction (e.g., Knoevenagel condensation). Analyze outcomes via multivariate regression to identify solvent parameters (e.g., dielectric constant, H-bonding capacity) that correlate with reaction rate and yield .
Tables for Key Data
| Characterization Technique | Key Peaks/Data | Application Example |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (furan protons) | Confirms furan ring integrity |
| X-ray crystallography | Crystallographic R-factor < 0.05 | Resolves E/Z configuration |
| HRMS | m/z 310.1122 [M+H]+ for triazole derivatives | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
